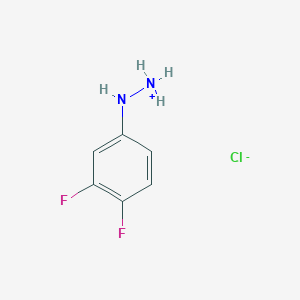

(3,4-Difluoroanilino)azanium;chloride

Description

Properties

IUPAC Name |

(3,4-difluoroanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEJTSFVIILHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N[NH3+])F)F.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen-Substituted Aniline Derivatives

The table below compares (3,4-difluoroanilino)azanium;chloride with related halogenated aniline derivatives, focusing on structural and functional differences:

Key Observations:

- Electron-Withdrawing Effects: Fluorine’s high electronegativity in this compound enhances the compound’s acidity compared to chloro-substituted analogs like 3,4-dichloroaniline. This impacts its solubility in polar solvents and reactivity in nucleophilic substitutions .

- Biological Activity : Chloro-fluoro hybrids (e.g., 3-chloro-4-fluoroaniline) are often used in agrochemicals due to improved metabolic stability, whereas dihydrochloride salts (e.g., compounds) are explored for targeted drug delivery .

- Salt Formation: Unlike neutral anilines, this compound’s ionic nature improves crystallinity, facilitating purification in synthetic workflows .

Comparison with Other Ammonium Salts

This compound differs significantly from quaternary ammonium salts like trimethyl(prop-2-enyl)azanium chloride (). The latter features a fully substituted nitrogen atom and allyl groups, granting surfactant-like properties, whereas the former’s primary ammonium structure is more reactive in acid-base reactions .

Preparation Methods

Halogen Exchange via Metal-Mediated Catalysis

A prominent route to difluoroanilines involves halogen exchange on polychlorinated nitrobenzene precursors. For example, 2,4,5-trichloronitrobenzene undergoes selective fluorination using alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethylformamide (DMF) or sulfolane. Phase transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating fluoride ion transfer at interfaces.

Example Protocol (Adapted from):

-

Substrate : 2,4,5-Trichloronitrobenzene (1.0 mol)

-

Reagents : KF (2.2 mol), DMF (500 mL), tetrabutylammonium bromide (0.1 mol)

-

Conditions : 120°C, 24 hr under nitrogen

-

Outcome : 5-Chloro-2,4-difluoronitrobenzene (yield: 78%)

This method’s selectivity arises from steric and electronic effects, favoring fluorine substitution at the 2- and 4-positions. Residual chlorine at the 5-position is subsequently removed via catalytic hydrogenation.

Chlorination-Fluorination Sequential Pathways

In a complementary approach, 1-chloro-3,5-difluorobenzene undergoes chlorination using FeCl₃ or SbCl₃ catalysts to introduce additional chlorine substituents. Controlled chlorination at 10°C yields 4,6-difluoro-1,2,3-trichlorobenzene, which is nitrated and reduced to 2,6-difluoroaniline. While this pathway targets 2,6-isomers, analogous conditions could be adapted for 3,4-difluoroaniline by modifying the starting material’s substitution pattern.

Catalytic Hydrogenation and Reductive Dechlorination

Nitro Group Reduction

Nitro-to-amine reduction is a critical step in 3,4-difluoroaniline synthesis. Catalytic hydrogenation using Pt/C or Raney nickel under 50–100 psi H₂ at 80–120°C effectively reduces nitro intermediates. Morpholine additives suppress dechlorination side reactions, preserving fluorine substituents.

-

Catalyst : 5% Pt/C (0.1 wt%)

-

Additive : Morpholine (0.5 mol%)

-

Conditions : 100°C, 500 psi H₂, ethanol solvent

-

Outcome : 3,4-Dichloroaniline (95% purity, <0.2% hydrazobenzene impurity)

For 3,4-difluoroaniline, similar conditions would apply, with fluoride-stable catalysts (e.g., Pd/C) to prevent defluorination.

Reductive Dechlorination

Post-fluorination intermediates often retain residual chlorine substituents. Reductive dechlorination using H₂ and Pd/C in basic media (e.g., NaOH) selectively removes chlorine without affecting fluorine. For instance, 5-chloro-2,4-difluoronitrobenzene undergoes hydrogenation to 2,4-difluoroaniline, followed by HCl treatment to form the hydrochloride salt.

Nitration and Functional Group Interconversion

Directed Nitration of Difluorobenzenes

Nitration of 1,3-difluorobenzene with mixed acid (H₂SO₄/HNO₃) at 30–40°C yields 2,4-difluoronitrobenzene, which is reduced to the corresponding aniline. Adapting this method for 1,2-difluorobenzene could theoretically yield 3,4-difluoronitrobenzene, though regioselectivity challenges necessitate careful optimization.

Hoffman Rearrangement

The Hoffman rearrangement of 3,4-difluorobenzamide offers an alternative route. However, this method is less favored due to low yields and competing hydrolysis.

Salt Formation and Purification

Hydrochloride Salt Synthesis

3,4-Difluoroaniline is treated with concentrated HCl in ethanol or dichloromethane, yielding the hydrochloride salt upon cooling. Crystallization at 0–5°C enhances purity.

Typical Procedure :

-

Amine : 3,4-Difluoroaniline (1.0 mol)

-

Acid : HCl (1.1 mol, 37% aqueous)

-

Solvent : Ethanol (200 mL)

-

Conditions : Stir at 25°C for 1 hr, cool to 0°C, filter, wash with cold ethanol

-

Yield : 92–95%

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3,4-Difluoroanilino)azanium;chloride, and how can purity be optimized?

- Answer : The synthesis typically involves nucleophilic substitution of 3,4-difluoroaniline with ammonium chloride under controlled acidic conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) enhance purity. Yield optimization requires iterative adjustment of reaction time and catalyst presence (e.g., HCl as a proton source). For analogous compounds, purity >98% is achievable via these methods .

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic substitution | Ethanol | 70 | 75 | 95 |

| Acid-catalyzed condensation | Acetonitrile | 80 | 68 | 98 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR : and NMR identify fluorine positioning and proton environments. Aniline protons resonate at δ 6.8–7.2 ppm, while NH protons appear broadened (δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding and chloride coordination. Software suites like SHELXL (for refinement) and Mercury (for visualization) are essential .

- IR spectroscopy : Confirms NH stretching (3250–3350 cm) and C-F vibrations (1100–1200 cm) .

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound?

- Answer : The 3,4-difluoro substitution induces strong electron-withdrawing effects, reducing the aromatic ring’s electron density. This enhances susceptibility to electrophilic substitution at meta positions and stabilizes the anilinium ion via inductive effects. Fluorine’s ortho/para-directing nature also impacts regioselectivity in further functionalization reactions .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies between spectroscopic and structural data?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. SHELXL refines X-ray data to confirm bond lengths/angles, while Mercury analyzes packing motifs. For example, hydrogen-bonding networks (N–H···Cl) observed in crystal structures (e.g., 2.8–3.0 Å interactions) validate NH stabilization, which may not be evident in solution NMR .

Q. What computational strategies predict the compound’s interactions in biological systems?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models binding affinities to target proteins, leveraging fluorine’s hydrophobic interactions. For halogenated anilinium derivatives, electrostatic potential maps highlight nucleophilic attack sites .

Q. How do crystal packing and hydrogen bonding affect the compound’s stability and solubility?

- Answer : Strong N–H···Cl hydrogen bonds (2.7–3.1 Å) and π-π stacking (3.5–4.0 Å) in the crystal lattice reduce solubility in nonpolar solvents. Mercury’s "Materials Module" quantifies void spaces (e.g., 15–20% free volume), correlating with dissolution rates. Co-crystallization with hydrophilic counterions (e.g., nitrate) improves aqueous solubility .

Q. What experimental and theoretical approaches reconcile conflicting data on tautomeric equilibria?

- Answer : Variable-temperature NMR monitors proton exchange rates, while in situ IR tracks NH stretching shifts. Computational MD simulations (e.g., Gaussian) model tautomer populations. For 3,4-difluoro derivatives, the anilinium form dominates (>90%) in polar solvents due to charge stabilization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.